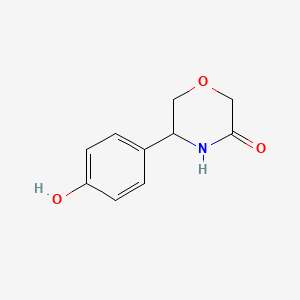

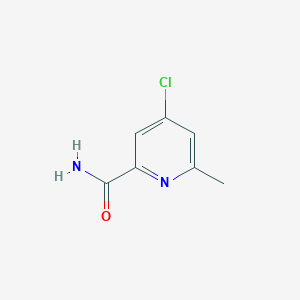

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical compound belongs to a class of organic molecules that have been studied for their synthesis and potential applications in medicinal chemistry. This molecule, part of the tetrahydroquinoline family, is noted for its complex structure, which includes dimethoxy and benzamide functional groups.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds typically involves cyclization reactions, such as the Pummerer-type cyclization, which has been enhanced by the use of Lewis acids like boron trifluoride diethyl etherate. This method was utilized in the synthesis of compounds with structural similarities, demonstrating the complexity and diversity of synthetic approaches in this chemical class (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Scientific Research Applications

Sigma-2 Receptor Probes

Compounds such as "N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide" (RHM-1) and its analogs have been radiolabeled and used as probes for studying sigma-2 receptors in vitro. RHM-1, in particular, demonstrated high affinity for sigma2 receptors, making it a useful ligand for exploring the receptor's role in various physiological processes (Xu et al., 2005).

Synthesis and Cyclization Studies

Research has also delved into the synthesis and cyclization of related compounds. For example, the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety through reactions such as Michael addition and subsequent transformations has been reported. These synthetic approaches provide insights into the construction of complex molecules with potential biological activities (Abdallah et al., 2009).

Hybrid Structures for PET Tracers

Hybrid structures combining elements of high-affinity sigma2 receptor ligands have been investigated for their potential as positron emission tomography (PET) tracers for tumor diagnosis. These studies aim to develop more effective diagnostic tools for cancer by leveraging the specificity of sigma2 receptors in tumor cells (Abate et al., 2011).

Enantioselective Synthesis

Efforts in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, starting from deprotonated α-aminonitrile, have been documented. These synthetic routes are crucial for the production of natural products and medicinal compounds with controlled stereochemistry, which is vital for their biological activity (Blank & Opatz, 2011).

Ligands for Apamin-Sensitive Ca2+-Activated K+ Channels

Methoxylated tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity towards apamin-sensitive Ca2+-activated K+ channels. These studies are essential for understanding the modulation of these channels, which are critical for various neurological functions (Graulich et al., 2006).

Mechanism of Action

Target of Action

The compound “3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is likely to interact with protein targets in the body due to its complex structure. Without specific studies, it’s hard to identify the exact targets .

Mode of Action

The mode of action would depend on the specific targets of the compound. It could potentially interact with its targets by binding to them, thereby modulating their activity .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. Without more information, it’s difficult to specify which pathways might be affected .

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-23-12-4-5-16-13-15(6-8-18(16)23)10-11-22-21(24)17-7-9-19(25-2)20(14-17)26-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVQZSVZAULYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)

![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)

![(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2494211.png)

![6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2494214.png)

![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)